S-Ethyl Ethanethioate possesses a strong sulfurous odor and flavor profile []. This characteristic makes it a potential candidate for use in flavor research, particularly for studying the perception and interaction of sulfur-containing compounds in food and beverages. Researchers might employ it to understand how humans detect and respond to these flavors, potentially aiding in the development of novel flavoring agents or improving existing ones [].
[] The Good Scents Company - S-Ethyl thioacetate, 625-60-5 ()
S-Ethyl Ethanethioate's reactive nature due to the presence of a thioester functional group makes it a possible reactant in organic synthesis. Researchers might explore its use in reactions like acylation or Claisen condensation to create specific organic molecules. However, due to the availability of more common and well-understood thioester compounds, S-Ethyl Ethanethioate might not be a prominent choice in this area [].
S-Ethyl ethanethioate can be found naturally in durian fruit (Durio zibethinus) []. However, it can also be synthesized in laboratories for various purposes.
This compound is primarily of interest for its flavor profile. It possesses a complex aroma described as coffee-like, fruity, and with a garlicky nuance []. Research on flavor chemistry explores its potential use as a flavoring agent.
S-Ethyl ethanethioate features a central carbonyl (C=O) group bonded to an ethyl group (CH₃CH₂) on one side and a sulfur atom (S) on the other. The sulfur atom is further linked to a methyl group (CH₃) via a carbon-sulfur bond (C-S). This structure classifies it as a thioester, where the oxygen atom in a typical ester is replaced by sulfur.
S-Ethyl ethanethioacetate can be synthesized through various methods. One common approach involves reacting ethanethiol (CH₃CH₂SH) with acetic anhydride ((CH₃CO)₂O) in the presence of a catalyst.
CH₃CH₂SH + (CH₃CO)₂O -> CH₃COSC₂H₅ + CH₃COOH
Research on the reactivity of S-ethyl ethanethioate is ongoing. Its potential applications might involve further exploration of its reaction with other compounds.
S-Ethyl ethanethioate has shown promising biological activity as a natural anti-browning agent. It can significantly inhibit the browning of fresh-cut potatoes by decreasing polyphenol oxidase activity . This compound reduces the conversion of total phenols into quinones, which are responsible for the brown coloration in cut fruits and vegetables.
The primary application of S-Ethyl ethanethioate is as a flavoring agent in the food industry . Its sulfurous odor and flavor make it useful for imparting specific taste profiles to various food products.
In agriculture and food processing, S-Ethyl ethanethioate has potential applications as a natural anti-browning agent for fresh-cut produce, particularly potatoes . Its ability to inhibit polyphenol oxidase activity makes it a promising alternative to synthetic anti-browning agents.
Research has shown that S-Ethyl ethanethioate interacts with polyphenol oxidase enzymes in plant tissues. By inhibiting these enzymes, it prevents the oxidation of phenolic compounds to quinones, thus reducing browning in fresh-cut produce .
Several compounds share similar properties or applications with S-Ethyl ethanethioate:
S-Ethyl ethanethioate is unique among these compounds due to its dual nature as both a flavoring agent and a natural anti-browning agent. Its effectiveness in inhibiting polyphenol oxidase activity in potatoes, combined with its potential for use in food products, sets it apart from purely synthetic anti-browning agents.
S-Ethyl ethanethioate possesses the molecular formula C4H8OS with a molecular weight of 104.171 grams per mole [1] [2]. The compound is also known by its International Union of Pure and Applied Chemistry name S-ethyl ethanethioate and carries the Chemical Abstracts Service registry number 625-60-5 [1] [3]. The Standard International Chemical Identifier key for this compound is APTGPWJUOYMUCE-UHFFFAOYSA-N, with the corresponding Simplified Molecular Input Line Entry System notation CCSC(=O)C [1] [2].
Property | Value |
---|---|
Molecular Formula | C4H8OS |
Molecular Weight | 104.171 g/mol |
Chemical Abstracts Service Number | 625-60-5 |
International Union of Pure and Applied Chemistry Name | S-ethyl ethanethioate |
Simplified Molecular Input Line Entry System | CCSC(=O)C |
The elemental composition of S-ethyl ethanethioate reflects its molecular formula C4H8OS, containing four carbon atoms, eight hydrogen atoms, one oxygen atom, and one sulfur atom [1] [2] [3]. The percentage composition by mass reveals carbon comprising 46.12 percent of the molecular weight, hydrogen contributing 7.74 percent, oxygen accounting for 15.36 percent, and sulfur representing 30.78 percent of the total molecular mass [1] [4]. This composition places the compound within the thioester functional group category, characterized by the presence of both carbonyl and thioether linkages [5].
Element | Number of Atoms | Percentage by Mass |
---|---|---|
Carbon | 4 | 46.12% |
Hydrogen | 8 | 7.74% |
Oxygen | 1 | 15.36% |
Sulfur | 1 | 30.78% |
The atomic arrangement in S-ethyl ethanethioate follows a linear thioester structure with specific connectivity patterns [1] [2]. The molecule contains a central carbonyl carbon atom bonded to an oxygen atom through a double bond and to a sulfur atom through a single bond [6] [7]. The sulfur atom serves as the linking element between the acetyl group (CH3CO) and the ethyl group (C2H5) [1] [6]. The connectivity sequence proceeds from the methyl carbon of the acetyl group, through the carbonyl carbon, to the sulfur atom, and finally to the ethyl chain [6] [7]. This arrangement creates a thioester linkage characteristic of compounds in the ethanethioic acid ester family [1] [5].
The three-dimensional structure of S-ethyl ethanethioate exhibits specific bond lengths and angles that define its molecular geometry [6] [7]. The carbon-sulfur bond in the thioester linkage typically measures between 1.80 and 1.85 Ångströms, while the carbonyl carbon-oxygen double bond length ranges from 1.20 to 1.22 Ångströms [8] [9]. The carbon-sulfur bond connecting the sulfur atom to the ethyl group measures approximately 1.81 to 1.83 Ångströms [6]. Carbon-carbon bonds within the ethyl chain demonstrate typical lengths of 1.52 to 1.54 Ångströms [9] [6].
Bond Type | Bond Length Range (Å) |
---|---|
C-S (thioester) | 1.80-1.85 |
C=O (carbonyl) | 1.20-1.22 |
C-S (ethyl) | 1.81-1.83 |
C-C (ethyl) | 1.52-1.54 |
C-H (methyl/methylene) | 1.09-1.11 |
The bond angles in S-ethyl ethanethioate reflect the hybridization states of the constituent atoms [6] [7]. The carbon-sulfur-carbon angle at the sulfur center typically ranges from 98 to 104 degrees, consistent with the sp3 hybridization of sulfur [8]. The oxygen-carbon-sulfur angle around the carbonyl carbon measures approximately 123 to 126 degrees, reflecting the sp2 hybridization and planar geometry around the carbonyl center [6] [7].
Bond Angle | Angle Range (°) |
---|---|
C-S-C (at sulfur) | 98-104 |
O=C-S | 123-126 |
C-C-S | 112-115 |
S-C-C (ethyl) | 108-112 |
H-C-H (tetrahedral) | 109.5 |
O=C-CH3 | 120-122 |
The molecular geometry of S-ethyl ethanethioate displays a combination of planar and tetrahedral arrangements [6] [7]. The carbonyl group adopts a planar configuration due to the sp2 hybridization of the carbonyl carbon, with the oxygen, carbon, and adjacent atoms lying in the same plane [6]. The sulfur atom exhibits tetrahedral geometry characteristic of sp3 hybridization, creating a three-dimensional arrangement around this center [7]. The ethyl chain extends from the sulfur atom in a staggered conformation, minimizing steric interactions between hydrogen atoms [6] [7]. The overall molecular shape results from the combination of these geometric features, creating a bent or angular structure rather than a linear arrangement [6].
The anti, anti conformation of S-ethyl ethanethioate represents one of two stable conformational states identified through computational analysis [6] [7]. This conformer exhibits Cs symmetry and is characterized by specific dihedral angles that define its three-dimensional structure [6]. In the anti, anti conformation, both the C(15)C(16)S(28)C(21) and C(16)S(28)C(21)C(24) dihedral angles measure 180 degrees, creating an extended molecular arrangement [6] [7]. This conformational state demonstrates higher energy compared to the anti, gauche form, with relative energy differences ranging from 0.77 to 2.41 kilojoules per mole depending on the computational method employed [6] [7].
Conformational Parameter | Anti, Anti (Cs) |
---|---|
Symmetry | Cs |
C(15)C(16)S(28)C(21) Dihedral Angle | 180° |
C(16)S(28)C(21)C(24) Dihedral Angle | 180° |
Relative Energy | +0.77 to +2.41 kJ/mol |
Population Range | 11-51% |
The anti, anti conformation exhibits specific stabilization patterns related to electrostatic and steric interactions [6] [7]. Natural bond orbital analysis reveals that electrostatic and steric contributions favor this conformational arrangement, while delocalization effects tend to destabilize it relative to the anti, gauche form [6]. The population of this conformer in equilibrium mixtures ranges from 11 to 51 percent, depending on temperature and computational methodology [6] [7].
The anti, gauche conformation represents the global minimum energy structure of S-ethyl ethanethioate, exhibiting C1 symmetry [6] [7]. This conformational state is distinguished by specific dihedral angle values that create a gauche arrangement around one of the carbon-carbon bonds [6]. The C(15)C(16)S(28)C(21) dihedral angle maintains an anti arrangement at 180 degrees, while the C(16)S(28)C(21)C(24) dihedral angle adopts gauche values ranging from approximately ±79 to ±86 degrees [6] [7]. Two enantiomeric forms of this conformer exist due to the gauche arrangement, representing mirror image structures [6].
Conformational Parameter | Anti, Gauche (C1) |
---|---|
Symmetry | C1 |
C(15)C(16)S(28)C(21) Dihedral Angle | 180° |
C(16)S(28)C(21)C(24) Dihedral Angle | ±79 to ±86° |
Relative Energy | 0 (global minimum) |
Population Range | 49-88% |
The anti, gauche conformation demonstrates enhanced stability through specific hyperconjugative interactions [6] [7]. Natural bond orbital analysis indicates that this conformer benefits from favorable lone pair to antibonding orbital interactions, particularly involving the sulfur lone pairs and carbon-carbon antibonding orbitals [6]. The population of this conformer in equilibrium mixtures ranges from 49 to 88 percent, reflecting its thermodynamic preference [6] [7].
The conformational interconversion between anti, anti and anti, gauche forms of S-ethyl ethanethioate involves rotation around the sulfur-carbon bond connecting the sulfur atom to the ethyl group [6] [7]. Computational analysis of the potential energy surface reveals the rotational barriers and transition states governing this interconversion process [6]. The energy barrier calculations employed various theoretical methods including Møller-Plesset second-order perturbation theory and density functional theory with different basis sets [6] [7]. Fourier decomposition analysis of the torsional potential identifies the dominant contributions to the rotational barrier, with V1 and V2 terms providing the primary stabilization effects [6].
The V1 term, associated with dipole-dipole interactions and steric effects, exhibits large negative values indicating strong preference for anti arrangements [6]. The V2 term, related to hyperconjugative and conjugative interactions, demonstrates a periodicity of 180 degrees and contributes to the stabilization of the anti, gauche conformer [6] [7]. The V3 term accounts for bond-bond eclipsing interactions with threefold periodicity around the sp3-hybridized sulfur center [6]. These Fourier components combine to create the overall energy profile governing conformational interconversion in S-ethyl ethanethioate [6] [7].
Natural bond orbital analysis of S-ethyl ethanethioate provides detailed insights into the electronic structure and bonding characteristics of both conformational forms [6] [7]. The analysis partitions the total stabilization energy into Lewis structure contributions and delocalization effects, enabling quantitative assessment of hyperconjugative interactions [6]. The Lewis energy component accounts for electrostatic and steric interactions through nearly doubly occupied natural bond orbitals representing core electrons, lone pairs, and localized bonds [6] [7]. The delocalization energy represents hyperconjugative stabilization arising from electron transfer between bonding and antibonding orbitals [6].
Hyperconjugative Interaction | Anti, Gauche (kJ/mol) | Anti, Anti (kJ/mol) |
---|---|---|
LP O(20) → σ* C(15)-C(16) | 83.56 | 84.14 |
LP O(20) → σ* C(16)-S(28) | 151.82 | 150.65 |
LP S(28) → σ* C(16)-O(20) | 150.48 | 145.38 |
LP S(28) → σ* C(21)-H(22) | 7.65 | 14.50 |
LP S(28) → σ* C(21)-H(23) | 2.68 | 11.20 |
LP S(28) → σ* C(24)-H(26,27) | 19.94 | - |
LP S(28) → σ* C(21)-C(24) | 16.05 | - |
Total | 432.18 | 405.87 |
The natural bond orbital analysis reveals that the anti, gauche conformer benefits from stronger overall delocalization interactions compared to the anti, anti form [6] [7]. The most significant hyperconjugative interactions involve lone pair donations from oxygen and sulfur atoms to adjacent antibonding orbitals [6]. Particularly important are the lone pair sulfur to carbon-carbon antibonding and carbon-hydrogen antibonding interactions that preferentially stabilize the anti, gauche arrangement [6] [7].
The carbonyl carbon-oxygen double bond in S-ethyl ethanethioate exhibits resonance effects that influence its electronic structure and reactivity [6] [10]. The presence of the sulfur atom adjacent to the carbonyl group creates opportunities for electron delocalization between the sulfur lone pairs and the carbonyl π system [6] [7]. This delocalization results in partial double bond character between the carbon and sulfur atoms while reducing the double bond character of the carbonyl group [10]. Vibrational spectroscopic studies demonstrate that the carbonyl stretching frequency in thioesters differs from that in corresponding oxygen esters due to these resonance effects [10] [11].
The resonance stabilization in S-ethyl ethanethioate involves electron donation from sulfur lone pairs into the antibonding orbital of the carbonyl group [6] [7]. This interaction weakens the carbon-oxygen double bond while strengthening the carbon-sulfur single bond [10]. The extent of resonance participation varies between the two conformational forms, with the anti, gauche conformer showing enhanced delocalization compared to the anti, anti form [6] [7]. Natural bond orbital analysis quantifies these resonance contributions through second-order perturbation energy calculations [6].
The electron density distribution in S-ethyl ethanethioate reflects the combined influences of electronegativity differences, hybridization states, and delocalization effects [6] [12]. The carbonyl oxygen atom carries significant negative charge due to its high electronegativity and participation in the carbon-oxygen double bond [6]. The sulfur atom exhibits intermediate electronegativity between carbon and oxygen, resulting in moderate charge distribution around this center [6] [7]. The methyl and ethyl carbon atoms display relatively positive character due to their lower electronegativity compared to oxygen and sulfur [12].
Computational analysis of the electron density distribution employs various partitioning schemes to understand charge distribution patterns [6] [7]. The electrostatic potential surface reveals regions of positive and negative charge that influence intermolecular interactions and chemical reactivity [6]. The electron density analysis indicates that the anti, gauche conformer exhibits different charge distribution patterns compared to the anti, anti form, reflecting the influence of conformation on electronic structure [6] [7]. These differences in electron density distribution contribute to the relative stability and spectroscopic properties of the two conformational forms [6].
Flammable;Corrosive;Irritant